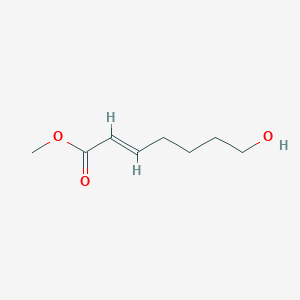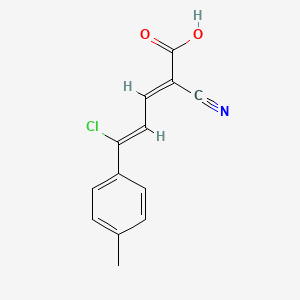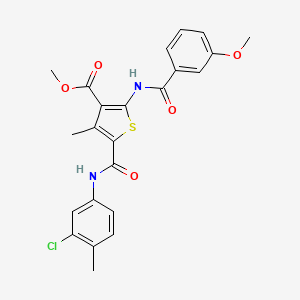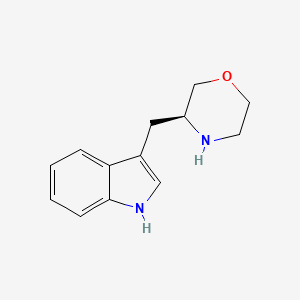
Methyl (E)-7-hydroxyhept-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- is an organic compound with the molecular formula C8H14O3 It is a derivative of heptenoic acid, characterized by the presence of a hydroxyl group at the seventh position and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- typically involves the esterification of 7-hydroxy-2-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-Hydroxy-2-heptenoic acid+MethanolAcid Catalyst2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)-+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Keto-2-heptenoic acid or 7-carboxy-2-heptenoic acid.
Reduction: 2-Heptanoic acid, 7-hydroxy-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.
類似化合物との比較
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the hydroxyl group and double bond.
(2E)-7-hydroxyhept-2-enoic acid: Similar structure but without the ester functional group.
Uniqueness
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
methyl (E)-7-hydroxyhept-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3/b6-4+ |
InChIキー |
HTRKKPSHFJVHIR-GQCTYLIASA-N |
異性体SMILES |
COC(=O)/C=C/CCCCO |
正規SMILES |
COC(=O)C=CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)








